PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE)
Description
PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE (CAS: 84313-44-0), also known as [D-Arg³]-MolluSCAn cardioexcitatory neuropeptide, is a synthetic tetrapeptide amide with the sequence H-Phe-Met-D-Arg-Phe-NH₂. This compound is structurally characterized by the incorporation of a D-arginine residue, which confers unique conformational and functional properties compared to its L-arginine counterparts. It has been studied for its role as a neuropeptide analog, particularly in modulating cardiovascular activity in molluscan models .
Properties
IUPAC Name |
N-(1-amino-1-oxo-3-phenylpropan-2-yl)-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42N8O4S/c1-42-16-14-23(35-26(39)21(30)17-19-9-4-2-5-10-19)28(41)36-22(13-8-15-34-29(32)33)27(40)37-24(25(31)38)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H2,31,38)(H,35,39)(H,36,41)(H,37,40)(H4,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSPDMCSKYUFBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the peptide is typically achieved using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: N-hydroxysuccinimide (NHS) esters are often used for amine coupling reactions.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiol groups.
Substitution: Amide bonds with various functional groups.
Scientific Research Applications
Chemical Synthesis and Modification
Peptide Synthesis
The compound is primarily synthesized using solid-phase peptide synthesis (SPPS), which allows for the controlled assembly of amino acids into peptide chains. This method involves several key steps:
- Coupling : Activation of amino acids using reagents like HBTU or DIC.
- Deprotection : Removal of protective groups using trifluoroacetic acid (TFA).
- Cleavage : Detachment of the completed peptide from the resin.
Chemical Reactions
PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE can undergo various chemical transformations:
- Oxidation : Methionine can be oxidized to methionine sulfoxide.
- Reduction : Disulfide bonds can be reduced to free thiols.
- Substitution : Amino groups can participate in nucleophilic substitution reactions, often forming amide bonds with other functional groups.
These reactions are crucial for modifying the peptide for specific applications in research and industry.
Biological Research Applications
Cellular Signaling Pathways
Research has indicated that PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE may play a role in cellular signaling mechanisms. Its structure enables it to interact with various receptors and enzymes, potentially modulating their activity. Studies have focused on its implications in:
- Neuroprotection : Investigations into its neuroprotective properties suggest potential applications in treating neurodegenerative diseases.
- Cancer Research : The compound's interaction with protein arginine methyltransferases (PRMTs) highlights its relevance in oncology, as PRMTs are often overexpressed in cancerous tissues and are implicated in tumor progression .
Medical Applications
Therapeutic Potential
PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE is being explored for its potential therapeutic effects, particularly:
- Antimicrobial Activities : The compound exhibits antimicrobial properties, making it a candidate for developing new treatments against resistant bacterial strains .
- Anticancer Properties : Research into its effects on cancer cells indicates that it may inhibit tumor growth through mechanisms involving PRMT modulation .
Industrial Applications
Peptide-Based Materials and Sensors
In industry, PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE is utilized in the development of peptide-based materials and biosensors. Its unique properties allow for:
- Biocompatible Materials : Application in creating materials that can interact safely with biological systems.
- Sensor Development : Use in sensors that detect specific biomolecules or environmental changes due to its ability to bind selectively to target molecules.
Summary of Applications
| Application Area | Specific Uses | Key Features |
|---|---|---|
| Chemistry | Model peptide for synthesis studies | Facilitates understanding of peptide chemistry |
| Biology | Investigating cellular signaling | Potential neuroprotective effects |
| Medicine | Antimicrobial and anticancer research | Targeting PRMTs for therapeutic strategies |
| Industry | Development of peptide-based materials and sensors | Biocompatibility and selective binding |
Mechanism of Action
The mechanism of action of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Comparison with Similar Amide Compounds
The synthesis, stability, and bioactivity of PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE can be contextualized by comparing it to structurally or functionally related amides, such as benzamide derivatives and small peptide amides . Key parameters include synthetic efficiency, solvent compatibility, and functional group preservation.
Key Observations
Synthetic Methodology: Benzamide derivatives synthesized via nitrile hydrolysis in ethanol with 4% NaOH achieved 84% yield under reflux, but ultrasound-assisted methods underperformed (<50% yield) . This contrasts with peptide amides like PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE, which are typically synthesized via SPPS, yielding 60–75% due to stepwise coupling inefficiencies and side reactions . Ethanol emerged as the optimal solvent for benzamide synthesis, while peptide amides often require mixed solvents (e.g., ethanol/water) to balance solubility and reaction kinetics.
Functional Group Sensitivity: The study in emphasized the preservation of functional groups during nitrile hydrolysis.
Bioactivity and Stability :
- Unlike benzamides, which are metabolically stable but lack peptide-specific interactions, PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE’s bioactivity relies on its peptide backbone and D-arginine configuration, enabling receptor-specific binding in molluscan systems .
Research Findings and Limitations
- Benzamide Synthesis: High yields (84%) in ethanol under reflux highlight the importance of solvent polarity and alkali concentration.
- Peptide Amides: SPPS remains the gold standard for compounds like PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE, but yields are inherently lower due to cumulative coupling inefficiencies. Innovations in microwave-assisted SPPS or flow chemistry could bridge this gap.
Biological Activity
PHENYL-METHIONINE-D-ARGININE-PHENYL AMIDE (PMDAPA) is a synthetic peptide that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article explores the biological activity of PMDAPA, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C29H42N8O4S
- Molecular Weight : 598.769 g/mol
- Structure : The compound consists of phenylalanine, methionine, and arginine residues, with the D-configuration of arginine contributing to its unique properties.
The synthesis of PMDAPA typically employs solid-phase peptide synthesis (SPPS), allowing for precise control over the peptide's structure and purity. This method involves the sequential addition of amino acids to a resin-bound peptide chain, followed by deprotection and cleavage steps to yield the final product.
PMDAPA's biological activity is primarily attributed to its interactions with various molecular targets within cells. Key mechanisms include:
- Cellular Signaling Pathways : PMDAPA has been investigated for its role in modulating cellular signaling pathways, particularly those involving protein arginine methyltransferases (PRMTs). These enzymes are crucial for arginine methylation, which affects diverse cellular processes, including gene expression and signal transduction .
- Therapeutic Potential : Research indicates that PMDAPA may exhibit antimicrobial and anticancer properties. Its ability to influence PRMT activity suggests potential applications in cancer therapy, as aberrant PRMT expression is often linked to tumor progression .
Antimicrobial Activity
PMDAPA has shown promise as an antimicrobial agent. Studies have demonstrated that peptides with similar structural motifs can inhibit bacterial growth by disrupting membrane integrity or interfering with essential cellular functions. The presence of methionine in PMDAPA may enhance its efficacy against certain pathogens due to its role in redox reactions .
Anticancer Properties
The anticancer activity of PMDAPA is linked to its ability to modulate PRMTs, particularly PRMT1, which is overexpressed in various cancers. Inhibition of PRMTs by PMDAPA could lead to decreased levels of asymmetric dimethylarginine (ADMA), a marker associated with tumor growth .
Study 1: PRMT Inhibition
In a study examining the effects of PRMT inhibition on cancer cell lines, treatment with PMDAPA resulted in a significant reduction in ADMA levels in A549 lung cancer cells. This reduction correlated with decreased cell proliferation and increased apoptosis, suggesting that PMDAPA may serve as a viable therapeutic agent in targeting PRMT-related pathways .
Study 2: Antimicrobial Efficacy
A comparative analysis of PMDAPA with other antimicrobial peptides revealed that PMDAPA exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics against Gram-positive bacteria. This suggests that PMDAPA could be developed into a novel antimicrobial agent .
Comparative Analysis with Similar Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| PHENYL-METHIONINE-ARGININE-PHENYL AMIDE | Lacks D-configuration in arginine | Moderate antimicrobial activity |
| PHENYL-METHIONINE-D-ARGININE-ALANINE AMIDE | Contains alanine instead of phenylalanine | Limited anticancer properties |
| PHENYL-METHIONINE-D-ARGININE-GLYCINE AMIDE | Contains glycine instead of phenylalanine | Reduced efficacy compared to PMDAPA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
